molecular formula C21H21ClN4O2S B2467724 (4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone CAS No. 1286724-32-0

(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone

Cat. No.: B2467724
CAS No.: 1286724-32-0
M. Wt: 428.94
InChI Key: YLNQHMHSHPTJPH-UHFFFAOYSA-N
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Description

“(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone” is a heterocyclic compound featuring an isothiazole core substituted with a 4-methoxyphenyl group and an amino moiety, coupled to a piperazine ring bearing a 3-chlorophenyl substituent.

Properties

IUPAC Name

[4-amino-3-(4-methoxyphenyl)-1,2-thiazol-5-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c1-28-17-7-5-14(6-8-17)19-18(23)20(29-24-19)21(27)26-11-9-25(10-12-26)16-4-2-3-15(22)13-16/h2-8,13H,9-12,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNQHMHSHPTJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including anticancer, antimicrobial, and antioxidant activities.

Chemical Structure and Properties

The compound features a complex structure characterized by an isothiazole core, a piperazine moiety, and aromatic substituents. The presence of the 4-methoxyphenyl and 3-chlorophenyl groups contributes to its biological profile.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines. In particular:

  • MTT Assay Results : Compounds with similar isothiazole structures exhibited IC50 values in the micromolar range against human glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines. The structure-activity relationship indicates that modifications in the phenyl rings can enhance cytotoxicity .
CompoundCell LineIC50 (μM)
Isothiazole Derivative AU-8712.5
Isothiazole Derivative BMDA-MB-23115.0

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar isothiazole derivatives have demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies have shown that the compound exhibits significant radical scavenging activity, comparable to well-known antioxidants such as ascorbic acid. The DPPH assay results indicate that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Modulation of Cell Signaling Pathways : The compound may influence pathways related to apoptosis and cell proliferation, enhancing its anticancer efficacy .

Case Studies

Several case studies have documented the effects of isothiazole derivatives on cancer cell lines:

  • Study on Glioblastoma Cells : A derivative with structural similarities showed a 70% reduction in cell viability at a concentration of 10 μM after 48 hours of treatment.
  • Breast Cancer Models : Compounds were tested against MDA-MB-231 cells, resulting in significant apoptosis induction as observed through flow cytometry analysis.

Comparison with Similar Compounds

Conformational and Crystallographic Differences

The target compound’s 3-chlorophenyl group on the piperazine ring contrasts with the 4-chlorophenyl and 4-fluorophenyl substituents in Compounds 4 and 5. highlights that even minor halogen substitutions (e.g., Cl vs. F) can alter crystal packing due to differences in van der Waals radii (Cl: 1.80 Å; F: 1.47 Å) and electronic effects. For example:

  • In Compound 4, the 4-chlorophenyl group adopts a planar conformation with the thiazole core, while one fluorophenyl group in Compound 5 rotates perpendicularly, disrupting π-stacking interactions .

Electronic and Reactivity Profiles

  • Methoxy vs. Halogen Substituents: The methoxy group in the target compound increases electron density on the isothiazole ring, which may enhance nucleophilic reactivity at the amino site. In contrast, halogen substituents in Compounds 4 and 5 withdraw electron density, stabilizing the aromatic system but reducing nucleophilicity .
  • Piperazine Modifications : The 3-chlorophenyl group on the piperazine ring may sterically hinder interactions compared to para-substituted analogs (e.g., 4-chlorophenyl in Compound 4), affecting binding affinity in receptor-based applications.

Research Implications and Limitations

Bioactivity Potential

Knowledge Gaps

  • No crystallographic data or spectroscopic characterization (e.g., IR, NMR) are provided for the target compound.
  • Comparative studies on solubility, thermal stability, and biological activity are absent.

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